グルクロン酸ナトリウム

概要

説明

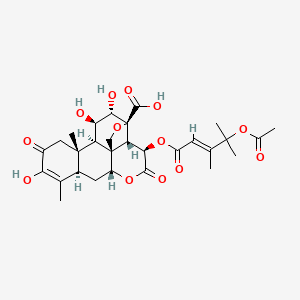

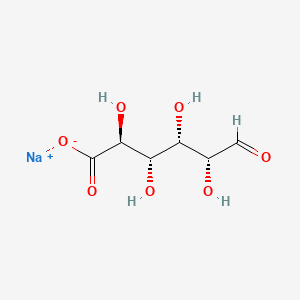

G2013 (ナトリウム)は、グルロン酸ナトリウムとしても知られており、非ステロイド性抗炎症薬です。これはウロン酸モノサッカライドであり、グルクロン酸のジアステレオ異性体です。 この化合物は、有望な抗炎症および免疫調節特性を示しており、さまざまな科学研究分野の関心の対象となっています .

科学的研究の応用

グルロン酸ナトリウムは、幅広い科学研究における応用があります。

化学: 複雑な有機分子やポリマーの合成における構成要素として使用されます。

生物学: 化合物は、細胞プロセスにおける役割と、特定の疾患のバイオマーカーとしての可能性について研究されています。

医学: グルロン酸ナトリウムは、多発性硬化症や全身性エリテマトーデスなどの炎症性疾患の治療における治療の可能性について調査されています

作用機序

グルロン酸ナトリウムは、いくつかのメカニズムを通じて効果を発揮します。

抗炎症作用: プロ炎症性サイトカインの産生を阻害し、炎症組織への免疫細胞の浸潤を抑制します。

類似の化合物:

グルクロン酸: 比較可能な抗炎症特性を持つ同様のウロン酸。

ヒアルロン酸: 医学や化粧品に応用される別の多糖。

コンドロイチン硫酸: 変形性関節症の治療に使用される化合物。

独自性: グルロン酸ナトリウムは、その特定の抗炎症および免疫調節特性のために独自です。 他の類似の化合物とは異なり、この化合物は、重篤な副作用なしに自己免疫疾患を治療し、炎症を軽減する上で大きな可能性を示しています .

生化学分析

Biochemical Properties

Sodium glucuronate is involved in the biochemical process known as glucuronidation, where it conjugates with various molecules to increase their solubility. This process is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid from UDP-glucuronic acid to substrates such as drugs, bilirubin, hormones, and other xenobiotics. The interaction between sodium glucuronate and these substrates results in the formation of glucuronides, which are more water-soluble and can be easily excreted from the body .

Cellular Effects

Sodium glucuronate influences various cellular processes by enhancing the solubility and excretion of potentially harmful substances. It plays a significant role in cell signaling pathways, gene expression, and cellular metabolism. By facilitating the removal of toxins and drugs, sodium glucuronate helps maintain cellular homeostasis and prevents the accumulation of harmful substances that could disrupt cellular functions .

Molecular Mechanism

At the molecular level, sodium glucuronate exerts its effects through the process of glucuronidation. This involves the binding of glucuronic acid to substrates via glycosidic bonds, catalyzed by UDP-glucuronosyltransferase. This enzyme-mediated reaction results in the formation of glucuronides, which are more hydrophilic and can be readily excreted. Sodium glucuronate also interacts with various biomolecules, including enzymes and transport proteins, to facilitate the detoxification process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium glucuronate can vary over time. Studies have shown that sodium glucuronate is relatively stable under standard laboratory conditions. Its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have indicated that sodium glucuronate can maintain its efficacy in promoting the excretion of toxins and drugs over extended periods .

Dosage Effects in Animal Models

The effects of sodium glucuronate in animal models have been studied extensively. At lower dosages, sodium glucuronate effectively enhances the excretion of toxins and drugs without causing adverse effects. At higher dosages, it can lead to toxic effects, including liver and kidney damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

Sodium glucuronate is involved in the glucuronate pathway, where it is synthesized from glucose-6-phosphate through a series of enzymatic reactions. This pathway involves enzymes such as UDP-glucose dehydrogenase and UDP-glucuronosyltransferase. Sodium glucuronate also plays a role in the phase II metabolism of xenobiotics, where it conjugates with various substrates to form glucuronides, facilitating their excretion .

Transport and Distribution

Within cells and tissues, sodium glucuronate is transported and distributed through various mechanisms. It interacts with transport proteins such as multidrug resistance protein 1 (MRP1), which facilitates the transport of glucuronide conjugates across cellular membranes. This interaction ensures the efficient excretion of glucuronides from cells and their subsequent elimination from the body .

Subcellular Localization

Sodium glucuronate is primarily localized in the cytoplasm, where it participates in the glucuronidation process. It may also be found in other subcellular compartments, such as the endoplasmic reticulum, where UDP-glucuronosyltransferase is located. The subcellular localization of sodium glucuronate is crucial for its role in detoxification and the maintenance of cellular homeostasis .

準備方法

合成経路と反応条件: グルロン酸ナトリウムは、アルギン酸ナトリウム塩から調製できます。調製には、アルギン酸ナトリウム塩の酸加水分解とそれに続く精製プロセスが含まれます。詳細な合成経路には、アルギン酸ナトリウム塩を水に溶解し、その後塩酸を使用して酸加水分解することが含まれます。 次に、溶液を水酸化ナトリウムで中和し、生成物を結晶化によって精製します .

工業生産方法: 工業的な設定では、グルロン酸ナトリウムの生産には、アルギン酸ナトリウム塩の大規模な酸加水分解が含まれます。プロセスは、最終生成物の高収率と純度を確保するために最適化されています。 工業生産には、不純物の除去と化合物の安定化(分解を防ぐため)のための工程も含まれます .

化学反応の分析

反応の種類: グルロン酸ナトリウムは、酸化、還元、置換反応を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: グルロン酸ナトリウムは、酸性条件下で過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実行できます。

置換: 置換反応には、分子中の官能基を、ハロゲンやアルキル化剤などの試薬で置換することが含まれます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、グルロン酸ナトリウムの酸化はグルクロン酸誘導体の形成につながる可能性があり、還元はさまざまなアルコールをもたらす可能性があります .

類似化合物との比較

Glucuronic Acid: A similar uronic acid with comparable anti-inflammatory properties.

Hyaluronic Acid: Another polysaccharide with applications in medicine and cosmetics.

Chondroitin Sulfate: A compound used in the treatment of osteoarthritis.

Uniqueness: Guluronic acid sodium is unique due to its specific anti-inflammatory and immunomodulatory properties. Unlike other similar compounds, it has shown significant potential in treating autoimmune diseases and reducing inflammation without major side effects .

特性

IUPAC Name |

sodium;2,3,4,5-tetrahydroxy-6-oxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFHGZLVUQBPMA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

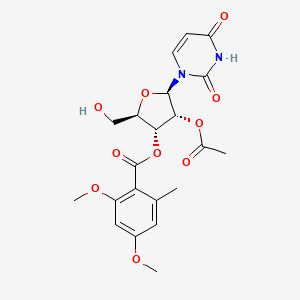

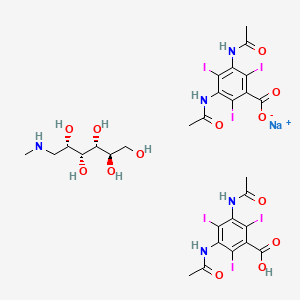

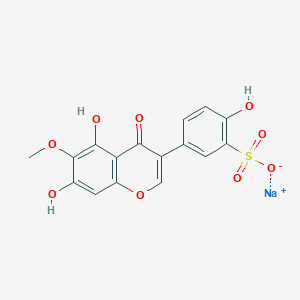

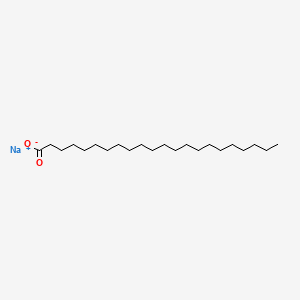

Feasible Synthetic Routes

Q1: Does sodium glucuronate play a role in bilirubin conjugation in newborns?

A1: While initial studies suggested sodium glucuronate as a potential treatment for neonatal jaundice, further research revealed its ineffectiveness in enhancing bilirubin glucuronide formation in newborns. Parenteral administration did not consistently reduce serum bilirubin levels, making exchange transfusion the only reliable treatment option. [, , ]

Q2: What is the molecular formula and weight of sodium glucuronate?

A2: While the provided research papers do not explicitly state the molecular formula and weight of sodium glucuronate, its structure is well-known. It is the sodium salt of glucuronic acid, with a molecular formula of C6H9NaO7 and a molecular weight of 216.12 g/mol.

Q3: Does sodium glucuronate affect the stability of hyaluronic acid solutions?

A5: Adding short segments of sodium hyaluronate (sHA), derived from hyaluronic acid, to high molecular weight hyaluronic acid solutions can influence their viscoelasticity. Interestingly, the effects depend on the chain length of the added sHA, with shorter segments decreasing and longer segments increasing the storage (G') and loss (G") moduli in both aqueous solutions and physiological saline (with the exception of shorter segments in saline not affecting the moduli). []

Q4: How does sodium glucuronate contribute to the stability of alprostadil in pharmaceutical formulations?

A6: Sodium glucuronate is included in a novel liposomal formulation of alprostadil, a prostaglandin E1 analog, along with components like soybean and yolk lecithin, cholesterol, beta-sitosterol, polyethylene glycol, and vitamin C. While the specific role of sodium glucuronate in this formulation's stability isn't detailed, its presence suggests potential contributions to maintaining alprostadil's stability and efficacy. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-5-methylhex-4-enethioate](/img/structure/B1260106.png)

![3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10(3H)-one, octahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,12S,12aR)-](/img/structure/B1260109.png)